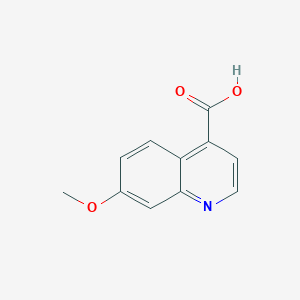

7-Methoxyquinoline-4-carboxylic acid

Description

The exact mass of the compound 7-Methoxyquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Methoxyquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxyquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJMZHNQXKLXFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816449-02-2 |

Source

|

| Record name | 7-methoxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methoxyquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. 7-Methoxyquinoline-4-carboxylic acid, in particular, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its strategic functionalization with a methoxy group and a carboxylic acid at key positions makes it a versatile intermediate for drug discovery and development. This guide provides a detailed exploration of the primary synthetic routes to this important molecule, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the available methods.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 7-Methoxyquinoline-4-carboxylic acid can be approached through several established name reactions in heterocyclic chemistry. The most prominent and widely applicable methods include the Gould-Jacobs reaction, the Doebner-von Miller reaction, and the Camps cyclization. Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

| Synthesis Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Gould-Jacobs Reaction | 3-Methoxyaniline, Diethyl ethoxymethylenemalonate | Multi-step process involving condensation, thermal cyclization, and saponification. | High yields, good regioselectivity, versatile for substituted anilines. | Requires high temperatures for cyclization, multi-step process can be time-consuming. |

| Doebner-von Miller Reaction | 3-Methoxyaniline, Pyruvic acid, Formaldehyde (or its equivalent) | Acid-catalyzed condensation of an aniline, an α,β-unsaturated carbonyl compound (formed in situ), and pyruvic acid. | One-pot reaction, readily available starting materials. | Can lead to mixtures of products, mechanism is debated, yields can be variable. |

| Camps Cyclization | Substituted o-acylaminoacetophenone | Base-catalyzed intramolecular condensation. | Good for certain substitution patterns, can be high-yielding. | Requires a pre-functionalized starting material which may involve a multi-step synthesis. |

The Gould-Jacobs Reaction: A Detailed Exploration

The Gould-Jacobs reaction stands out as a robust and reliable method for the synthesis of 4-hydroxyquinoline derivatives, which are immediate precursors to 7-Methoxyquinoline-4-carboxylic acid.[1][2] This multi-step process offers excellent control over the substitution pattern on the quinoline ring.[1] The reaction proceeds through three key stages: condensation, thermal cyclization, and saponification.[1]

Stage 1: Condensation of 3-Methoxyaniline with Diethyl Ethoxymethylenemalonate

The synthesis commences with the nucleophilic attack of the amino group of 3-methoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the intermediate, diethyl 2-((3-methoxyphenylamino)methylene)malonate.[1]

Stage 2: Thermal Cyclization

The second stage involves a high-temperature, intramolecular cyclization of the malonate intermediate.[3] This step is typically carried out in a high-boiling solvent such as diphenyl ether or Dowtherm A, at temperatures ranging from 240-260 °C.[3][4] The reaction proceeds via a 6-electron cyclization process to form the quinoline ring system, yielding ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.[1]

Stage 3: Saponification

The final step is the hydrolysis of the ester group to the desired carboxylic acid. This is achieved through saponification, typically by heating the ester in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt.[1]

Reaction Mechanism: Gould-Jacobs Reaction

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of 7-Methoxyquinoline-4-carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of 7-Methoxyquinoline-4-carboxylic Acid

Part A: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

-

After the reaction is complete, cool the mixture to room temperature. The crude product, diethyl 2-((3-methoxyphenylamino)methylene)malonate, can be used directly in the next step or purified by recrystallization from ethanol.

-

In a separate flask, heat diphenyl ether to 250 °C.

-

Slowly add the crude diethyl 2-((3-methoxyphenylamino)methylene)malonate to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature at 250 °C for 30 minutes.

-

Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate.

-

Collect the solid by filtration and wash with diethyl ether to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from ethanol or acetic acid.

Part B: Saponification to 7-Methoxyquinoline-4-carboxylic Acid

-

Suspend the ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

-

The product, 7-Methoxyquinoline-4-carboxylic acid, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Alternative Synthetic Routes

The Doebner-von Miller Reaction

The Doebner-von Miller reaction offers a one-pot synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] For the synthesis of 7-Methoxyquinoline-4-carboxylic acid, 3-methoxyaniline would be reacted with pyruvic acid and an aldehyde, typically formaldehyde or its equivalent.[7] The reaction is catalyzed by strong acids, such as hydrochloric acid or sulfuric acid.[5] While attractive for its convergence, this reaction can suffer from a lack of regioselectivity and the formation of byproducts, making purification challenging.[8]

Reaction Mechanism: Doebner-von Miller Reaction

Caption: A generalized mechanism for the Doebner-von Miller reaction.

The Camps Cyclization

The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form a hydroxyquinoline. To synthesize 7-Methoxyquinoline-4-carboxylic acid via this route, a suitable precursor such as N-(2-acetyl-4-methoxyphenyl)oxalamic acid ethyl ester would be required. The synthesis of this starting material can be complex, making this route less direct than the Gould-Jacobs reaction for this specific target molecule. The reaction typically yields a mixture of isomers, and the regioselectivity is dependent on the reaction conditions and the structure of the starting material.

Conclusion

For the synthesis of 7-Methoxyquinoline-4-carboxylic acid, the Gould-Jacobs reaction emerges as the most reliable and well-documented method. Its multi-step nature allows for the isolation and purification of intermediates, leading to a high-purity final product. While the Doebner-von Miller and Camps reactions are valuable tools in the synthesis of quinolines, their application to this specific target may be limited by issues of regioselectivity and the availability of starting materials. The detailed protocol provided for the Gould-Jacobs synthesis serves as a practical guide for researchers and scientists engaged in the synthesis of this important medicinal chemistry building block.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Oszczapowicz, J.; Ciszkowski, K. Regioselectivity of the Gould-Jacobs Reaction. J. Org. Chem.1987 , 52 (25), 5629–5632. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

-

Fisyuk, A. S.; Kostyuchenko, A. S.; Goncharov, D. S. Camps Reaction and Related Cyclizations. Russ. J. Org. Chem.2020 , 56 (11), 1649–1679. [Link]

- Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline. CN111440118A.

-

Nishisaka, F.; Taniguchi, K.; Tsugane, M.; Hirata, G.; Takagi, A.; Asakawa, N.; Kurita, A.; Takahashi, H.; Ogo, N.; Shishido, Y.; Asai, A. Antitumor activity of a novel oral signal transducer and activator of transcription 3 inhibitor YHO-1701. Chem. Pharm. Bull.2014 , 62 (11), 1089-1097. [Link]

-

Wikipedia. Camps quinoline synthesis. [Link]

-

NIH. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

Chemdad. 4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester. [Link]

-

PubChem. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. [Link]

-

NIH. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

PubChem. 3-Methoxyquinoline-7-carboxylic acid. [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

Wikipedia. Doebner reaction. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxyquinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Methoxyquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and detailed experimental protocols for its characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and validated understanding of this molecule's behavior.

Introduction: The Scientific Context of 7-Methoxyquinoline-4-carboxylic acid

Quinoline derivatives are a cornerstone of modern pharmacology, with applications ranging from antimalarial to anticancer agents.[1] The specific substitution pattern of 7-Methoxyquinoline-4-carboxylic acid, featuring a methoxy group and a carboxylic acid on the quinoline scaffold, imparts a unique combination of properties that are critical for its potential applications. The methoxy group can influence the molecule's metabolic stability and lipophilicity, while the carboxylic acid moiety governs its acidity, solubility, and potential for salt formation.[2] A thorough understanding of its physicochemical properties is therefore paramount for any research or development endeavor involving this compound.

Molecular Identity and Structure

A precise identification of 7-Methoxyquinoline-4-carboxylic acid is the foundation for all subsequent characterization.

| Identifier | Value | Source |

| Chemical Name | 7-Methoxyquinoline-4-carboxylic acid | [3] |

| CAS Number | 816449-02-2 | [3] |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | [3] |

| SMILES | COc1ccc2c(c1)nccc2C(=O)O | [3] |

Physicochemical Properties: A Blend of Calculated and Experimental Insights

While specific experimental data for 7-Methoxyquinoline-4-carboxylic acid is not extensively published, we can infer and predict its properties based on its structure and data from closely related analogs.

Solubility Profile

The solubility of quinoline derivatives is often a challenge due to the hydrophobic nature of the bicyclic aromatic core.[4] However, the presence of the ionizable carboxylic acid group suggests that the aqueous solubility of 7-Methoxyquinoline-4-carboxylic acid will be highly pH-dependent.[2]

-

Aqueous Solubility: Expected to be low in acidic to neutral pH, where the carboxylic acid is protonated. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt, thus increasing its aqueous solubility.[4]

-

Organic Solvent Solubility: Generally, quinoline derivatives show good solubility in organic solvents like DMSO and ethanol.[5] For a structurally related compound, 6-Methoxyquinoline-4-carboxylic acid, it is noted to have favorable solubility.[6]

Acidity (pKa)

The pKa is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. 7-Methoxyquinoline-4-carboxylic acid has two ionizable centers: the carboxylic acid group and the quinoline nitrogen.

-

Acidic pKa (Carboxylic Acid): Carboxylic acids on aromatic rings typically have pKa values in the range of 3-5. The precise value is influenced by the electron-withdrawing or -donating nature of the rest of the molecule.

-

Basic pKa (Quinoline Nitrogen): The conjugate acid of quinoline has a pKa of approximately 4.85.[1] The substituents on the ring will modulate this value.

The interplay of these two pKa values will define the molecule's net charge at different physiological pHs, which is crucial for its biological activity and formulation development.

Melting Point

The melting point provides an indication of the purity and the strength of the crystal lattice. For a closely related compound, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, a melting point of 272 °C has been reported.[7] This suggests that 7-Methoxyquinoline-4-carboxylic acid is also likely to be a high-melting-point solid.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes. A calculated LogP value for the isomeric 7-methoxy-isoquinoline-4-carboxylic acid is 1.94.[8] This suggests that 7-Methoxyquinoline-4-carboxylic acid is moderately lipophilic.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any study, it is essential to experimentally determine the physicochemical properties of 7-Methoxyquinoline-4-carboxylic acid. The following protocols are designed to be self-validating and provide a robust framework for characterization.

Determination of Aqueous Solubility (pH-dependent)

Rationale: This protocol utilizes the shake-flask method, a gold-standard technique for solubility determination. By measuring solubility across a range of pH values, a comprehensive profile of the compound's behavior in aqueous media can be established.[4]

Methodology:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 at a constant ionic strength.[4]

-

Sample Preparation: Add an excess amount of solid 7-Methoxyquinoline-4-carboxylic acid to vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.[5]

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.[5]

-

Sample Collection and Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[5]

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Data Analysis: Construct a calibration curve from standards of known concentrations. Use this curve to determine the concentration of the dissolved compound in the samples. Plot the solubility (in mg/mL or mol/L) as a function of the measured final pH of each buffer solution.[5]

Workflow for Solubility Determination:

Caption: A generalized workflow for the experimental determination of compound solubility.[5]

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added, with the inflection point of the resulting curve corresponding to the pKa.[9]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[9]

-

Sample Preparation: Dissolve a precisely weighed amount of 7-Methoxyquinoline-4-carboxylic acid in a suitable solvent system (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).[9] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]

-

Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments.[9]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[10] Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Logical Flow of pKa Determination:

Caption: Logical relationship in pKa determination by potentiometric titration.

Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern. For the related 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, detailed NMR assignments are available and can serve as a guide.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl, and the C-O stretch of the methoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Stability and Handling

As with many complex organic molecules, it is prudent to assume that 7-Methoxyquinoline-4-carboxylic acid may be sensitive to light and high temperatures. It should be stored in a cool, dark, and dry place. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

7-Methoxyquinoline-4-carboxylic acid is a molecule with significant potential, and a thorough understanding of its physicochemical properties is the bedrock for its successful application in research and development. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed, robust protocols for their experimental determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, thereby accelerating their scientific endeavors.

References

- Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem. Accessed December 17, 2023. _

- Benchchem. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. Benchchem. Published December 2025.

- Appchem. 7-Methoxyquinoline-4-carboxylic acid | 816449-02-2 | C11H9NO3. Appchem. Accessed December 17, 2023.

- Box K, Comer J, et al. Development of Methods for the Determination of pKa Values. PMC. Published August 8, 2013.

- Carvajal T, Yalkowsky S. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Published February 25, 2019.

- Chemsrc. 7-methoxy-isoquinoline-4-carboxylic acid | CAS#:890130-34-4. Chemsrc. Published August 31, 2025.

- Smolecule. Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0. Smolecule. Accessed December 17, 2023.

- PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4. PubChem. Accessed December 17, 2023.

- Stephens SJ, Jonich MJ. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Accessed December 17, 2023.

- ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.

- Ibarra-Montaño, et al. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global. Published February 25, 2015.

- Benchchem. Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Benchchem. Accessed December 17, 2023.

- PubChem. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4. PubChem. Accessed December 17, 2023.

- IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Accessed December 17, 2023.

- ChemicalBook. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID | 28027-17-0. ChemicalBook. Published July 24, 2025.

- Chem-Impex. 6-Methoxyquinoline-4-carboxylic acid. Chem-Impex. Accessed December 17, 2023.

- Pharmaffiliates. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.

- Aribo Biotechnology. 86-68-0 | 6-Methoxyquinoline-4-carboxylic acid. Aribo Biotechnology. Accessed December 17, 2023.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID | 28027-17-0 [chemicalbook.com]

- 8. 7-methoxy-isoquinoline-4-carboxylic acid | CAS#:890130-34-4 | Chemsrc [chemsrc.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Analysis of 7-Methoxyquinoline-4-carboxylic Acid

This guide provides an in-depth analysis of the expected spectral characteristics of 7-methoxyquinoline-4-carboxylic acid. As a key heterocyclic compound, understanding its structural features through modern analytical techniques is paramount for researchers in medicinal chemistry and materials science. This document synthesizes fundamental spectroscopic principles with expert insights to offer a predictive but robust characterization of the molecule, guiding researchers in their analytical endeavors.

Introduction to 7-Methoxyquinoline-4-carboxylic Acid

7-Methoxyquinoline-4-carboxylic acid belongs to the quinoline class of compounds, which are renowned for their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals.[1][2] The presence of a carboxylic acid group at the 4-position and a methoxy group at the 7-position on the quinoline scaffold suggests potential for unique chemical reactivity and biological interactions. Accurate structural elucidation is the foundation of any research and development effort, making a thorough understanding of its spectral data essential.

Molecular Structure

The foundational step in any spectral analysis is a clear understanding of the molecule's structure.

Caption: Chemical structure of 7-Methoxyquinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 7-methoxyquinoline-4-carboxylic acid in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable carboxyl proton is observed.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. The aromatic region will be particularly informative due to spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | > 12.0 | broad singlet (br s) | N/A | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| H-2 | 8.8 - 9.0 | doublet (d) | ~4.5 | This proton is adjacent to the electronegative nitrogen atom and is significantly deshielded. It will be coupled to H-3. |

| H-3 | 7.4 - 7.6 | doublet (d) | ~4.5 | Coupled to H-2. |

| H-5 | 8.1 - 8.3 | doublet (d) | ~9.0 | This proton is part of the benzene ring portion and experiences deshielding. It is ortho-coupled to H-6. |

| H-6 | 7.5 - 7.7 | doublet of doublets (dd) | ~9.0, ~2.5 | Coupled to H-5 (ortho) and H-8 (meta). |

| H-8 | 7.2 - 7.4 | doublet (d) | ~2.5 | This proton is ortho to the nitrogen-containing ring and meta to H-6. It shows a small meta coupling. |

| OCH₃ | 3.9 - 4.1 | singlet (s) | N/A | The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet. Its chemical shift is characteristic for an aryl methoxy group. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | 165 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[3] |

| C-7 (C-OCH₃) | 160 - 163 | Aromatic carbon directly attached to an oxygen atom is significantly deshielded. |

| C-2, C-4, C-5, C-8a | 140 - 150 | Quaternary carbons and carbons adjacent to nitrogen in the heterocyclic ring typically appear in this range. |

| C-3, C-6, C-8, C-4a | 105 - 135 | Aromatic CH carbons and the remaining quaternary carbons will resonate in this general region. The specific shifts are influenced by their position relative to the substituents. |

| OCH₃ | 55 - 60 | The carbon of the methoxy group is shielded relative to the aromatic carbons and appears in this typical range for an sp³-hybridized carbon attached to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of 7-methoxyquinoline-4-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic quinoline ring.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500 - 3300 | O-H stretch (Carboxylic acid) | Broad | This very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5] |

| ~1700 - 1725 | C=O stretch (Carboxylic acid) | Strong | The carbonyl stretch is a strong, sharp band. Its position indicates a conjugated carboxylic acid.[4][5] |

| ~1600, ~1470 | C=C and C=N stretch (Aromatic) | Medium | These absorptions are characteristic of the quinoline ring system. |

| ~1250 and ~1050 | C-O stretch | Strong | These bands correspond to the C-O stretching of the carboxylic acid and the aryl ether (methoxy group). |

| ~3000 - 3100 | =C-H stretch (Aromatic) | Medium | C-H stretching vibrations for protons on the aromatic ring.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule, which will likely produce a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ ion in positive mode. Electron Impact (EI) can also be used to induce more extensive fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data

The molecular formula of 7-methoxyquinoline-4-carboxylic acid is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol .

-

Molecular Ion: In a high-resolution mass spectrum (HRMS), the exact mass would be expected around m/z 203.0582. In a standard ESI spectrum, one would expect to see:

-

[M+H]⁺: m/z 204.0655 (Positive ion mode)

-

[M-H]⁻: m/z 202.0510 (Negative ion mode)

-

-

Key Fragmentation Pathways: Under EI or CID (Collision-Induced Dissociation) conditions, the molecule is expected to fragment in a predictable manner.

Caption: Predicted major fragmentation pathways for 7-methoxyquinoline-4-carboxylic acid in mass spectrometry.

Conclusion

The structural characterization of 7-methoxyquinoline-4-carboxylic acid can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectral data, grounded in established scientific principles. The ¹H and ¹³C NMR spectra will reveal the precise arrangement of the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups, notably the carboxylic acid. Finally, mass spectrometry will verify the molecular weight and offer insights into the molecule's stability and fragmentation patterns. This comprehensive spectral portrait serves as an essential reference for any scientist working with this compound, ensuring accuracy and facilitating further research.

References

- Cherry, C. et al. Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Supplementary Content.

- The Royal Society of Chemistry. Supporting Information.

-

PubChem. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. PubChem. Available at: [Link]

- Table of Characteristic IR Absorptions.

-

PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. PubChem. Available at: [Link]

-

ResearchGate. ¹H- and ¹³C-NMR chemical shifts for compound 7. ResearchGate. Available at: [Link]

-

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride. Available at: [Link]

-

Pharmaffiliates. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Pharmaffiliates. Available at: [Link]

-

PubChem. 7-Methoxyquinoline-4-carbonitrile. PubChem. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. IJPCBS. Available at: [Link]

-

IOSR Journal of Applied Chemistry. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR-JAC. Available at: [Link]

Sources

The Quinolone Carboxylic Acids: A Journey from Serendipitous Discovery to Cornerstone of Antibacterial Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone carboxylic acids represent a major class of synthetic antibacterial agents that have become indispensable in the clinical management of a wide spectrum of bacterial infections. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, from the serendipitous finding of nalidixic acid to the rational design of modern fluoroquinolones. We will delve into the pivotal moments of their development, the elucidation of their unique mechanism of action targeting bacterial DNA topoisomerases, and the intricate structure-activity relationships that have guided the evolution of successive generations. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific underpinnings and historical context of quinolone carboxylic acids, offering insights into the causality behind experimental choices and the self-validating systems of their therapeutic application.

The Dawn of a New Antibacterial Era: The Serendipitous Discovery of Nalidixic Acid

The story of quinolone carboxylic acids begins not with a targeted search, but with an unexpected observation. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a byproduct with a 1,8-naphthyridine core structure.[1] This compound, later named nalidixic acid, demonstrated modest but significant antibacterial activity, primarily against Gram-negative bacteria.[1]

Though not a quinolone in the strictest sense due to its naphthyridine ring, nalidixic acid is universally recognized as the progenitor of the entire class of quinolone antibiotics.[1][2] Its introduction into clinical practice in 1967 for the treatment of urinary tract infections marked the beginning of a new chapter in antibacterial chemotherapy.[3][4] However, the clinical utility of nalidixic acid was limited by its narrow spectrum of activity and the rapid development of bacterial resistance.[3]

The Rise of the Fluoroquinolones: A Paradigm Shift in Antibacterial Potency and Spectrum

The true potential of the quinolone scaffold was unlocked in the 1970s and 1980s with the advent of the fluoroquinolones.[3][4] The strategic addition of a fluorine atom at the C-6 position of the quinolone ring, a modification that would become a hallmark of this class, dramatically enhanced their antibacterial potency and broadened their spectrum of activity.[5] Norfloxacin, developed in 1978, was the first of this new generation to demonstrate significantly improved activity against a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa.[3]

This breakthrough was followed by the synthesis of ciprofloxacin in 1981, a compound that remains one of the most widely used antibiotics globally.[3][5] Ciprofloxacin exhibited even greater potency and an expanded spectrum that included some Gram-positive bacteria.[2] The development of these second-generation fluoroquinolones represented a paradigm shift, moving the quinolones from a niche urinary tract infection treatment to a versatile class of drugs for systemic infections.

The Evolution of Fluoroquinolone Generations

The subsequent development of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic properties. This evolution was driven by a growing understanding of the structure-activity relationships of the quinolone pharmacophore.

| Generation | Key Compounds | Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Primarily Gram-negative bacteria (excluding P. aeruginosa), mainly for UTIs.[6] |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical pathogen activity.[6] |

| Third | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[6] |

| Fourth | Trovafloxacin, Moxifloxacin | Broad-spectrum activity, including anaerobic bacteria.[6] |

Mechanism of Action: Targeting Bacterial DNA Replication

The unique and potent antibacterial effect of quinolone carboxylic acids stems from their ability to inhibit bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[9]

-

Topoisomerase IV: Plays a key role in the decatenation of daughter chromosomes following DNA replication. In Gram-positive bacteria, topoisomerase IV is often the primary target.[9]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[10]

Caption: Mechanism of action of quinolone carboxylic acids.

Structure-Activity Relationships: The Blueprint for Rational Drug Design

The evolution of quinolones from the narrow-spectrum nalidixic acid to broad-spectrum fluoroquinolones is a testament to the power of understanding structure-activity relationships (SAR).[11] Key structural modifications to the quinolone nucleus have been systematically explored to enhance antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Caption: Structure-activity relationships of quinolone carboxylic acids.

Experimental Protocols

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid can be achieved through a multi-step process, with the Gould-Jacobs reaction being a key transformation for forming the naphthyridinone core.[6][11]

Step 1: Condensation of 2-amino-6-methylpyridine with Diethyl Ethoxymethylenemalonate

-

In a reaction vessel, combine 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.[12]

-

Heat the mixture with stirring. An insulation reaction is carried out at approximately 90°C.[12]

-

Upon completion of the reaction, cool the mixture to room temperature to obtain the crude product, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.[12]

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

-

The crude intermediate from Step 1 is subjected to high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization.[13]

-

This forms the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[11]

Step 3: Hydrolysis

-

The ester from Step 2 is hydrolyzed using a base (e.g., sodium hydroxide) to yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[11]

Step 4: N-Alkylation

-

The product from Step 3 is alkylated with ethyl iodide in the presence of a base (e.g., potassium hydroxide) to introduce the ethyl group at the N-1 position, yielding nalidixic acid.[11]

Synthesis of a Representative Fluoroquinolone: Ciprofloxacin

A common synthetic route to ciprofloxacin starts from 2,4-dichloro-5-fluoro-benzoyl chloride.

Step 1: Acylation and Enamine Formation

-

To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine.

-

Add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene at 10-15°C.

-

Slowly raise the temperature to 80-85°C and maintain for several hours to facilitate enamine formation.

Step 2: Cyclization

-

Add cyclopropylamine to the reaction mixture at room temperature.

-

Add potassium carbonate and N,N-dimethylformamide (DMF) and heat to 120-125°C to induce ring closure, forming the quinolone core.

-

After cooling and quenching with ice water, the intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is isolated.

Step 3: Nucleophilic Substitution with Piperazine

-

Dissolve the intermediate from Step 2 in dimethyl sulfoxide (DMSO).

-

Add piperazine and heat the mixture to 90°C.

-

Upon completion, cool the reaction mixture and adjust the pH to 7 with hydrochloric acid to precipitate ciprofloxacin.

-

The final product is isolated by filtration and purified.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized technique for determining MIC.[4]

Materials:

-

Quinolone antibiotic of known potency

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

-

Sterile saline or broth for dilutions

-

Incubator (35 ± 2°C)

Protocol:

-

Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of the quinolone antibiotic in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[4]

-

Reading Results: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).

The Challenge of Resistance

The widespread use of quinolone carboxylic acids has inevitably led to the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

-

Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) that reduce the binding affinity of quinolones.[9]

-

Decreased drug accumulation: This can occur through either reduced uptake due to alterations in porin proteins or increased efflux via the overexpression of efflux pumps.[9]

-

Plasmid-mediated resistance: The acquisition of genes on plasmids that encode proteins that protect the target enzymes or inactivate the quinolone.

The continuous evolution of resistance underscores the importance of prudent antibiotic use and the ongoing need for the development of new antibacterial agents.

Conclusion

The journey of quinolone carboxylic acids from a serendipitous discovery to a cornerstone of modern antibacterial therapy is a compelling narrative of scientific inquiry, rational drug design, and the ongoing battle against infectious diseases. The foundational understanding of their mechanism of action and structure-activity relationships has enabled the development of successive generations of these drugs with improved efficacy and broader clinical applications. However, the persistent challenge of bacterial resistance necessitates continued research and a commitment to antimicrobial stewardship to preserve the utility of this vital class of antibiotics for future generations.

References

-

Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Quinolone antibiotic. Retrieved from [Link]

- Tillotson, G. S. (1996). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 38(Suppl A), 1-4.

-

Wikipedia. (2023, November 28). Nalidixic acid. Retrieved from [Link]

-

Infection Update. (2020, December 8). Quinolones: Historical development and use. Retrieved from [Link]

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20.

- Ball, P. (2000). New classification and update on the quinolone antibiotics. American family physician, 61(9), 2741–2748.

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32 Suppl 1, S9–S15.

- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6533.

-

U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

- Jacoby, G. A. (2005). Mechanisms of resistance to quinolones. Clinical Infectious Diseases, 41(Supplement_2), S120-S126.

-

Der Pharma Chemica. (n.d.). Ciprofloxacin: A Two Step Process. Retrieved from [Link]

- Andriole, V. T. (2005). The fluoroquinolone antibacterials: past, present and future perspectives. Infectious disease clinics of North America, 19(4), 785-800.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- Google Patents. (n.d.). CN114105792B - Preparation method of ciprofloxacin key intermediate.

- Google Patents. (n.d.). CN104496986A - Preparation method of nalidixic acid.

- South African Journal of Chemistry. (2014). Nalidixic acid mutual prodrug: synthesis and evaluation. South African Journal of Chemistry, 67, 47-51.

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

-

Research and Reviews: A Journal of Pharmaceutical Science. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. Retrieved from [Link]

- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706.

- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438–445.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

- Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Enfermedades infecciosas y microbiologia clinica, 26(8), 504–509.

- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377–392.

- Ruiz, J. (2003). Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of antimicrobial chemotherapy, 51(5), 1109–1117.

- Hawkey, P. M. (2003). The origins and molecular basis of quinolone resistance. Journal of antimicrobial chemotherapy, 51 Suppl 1, 1–12.

- Anderson, V. E., & Osheroff, N. (2001). Type II topoisomerases as targets for quinolone antibacterials: turning Dr. Jekyll into Mr. Hyde. Current pharmaceutical design, 7(5), 337–353.

- Foroumadi, A., Asadipour, A., & Emami, S. (2013). Quinolones: from classical antibacterial drugs to new approaches against mycobacterium tuberculosis. Current medicinal chemistry, 20(38), 4799–4818.

- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.

-

Wikipedia. (2023, November 28). Cinoxacin. Retrieved from [Link]

Sources

- 1. iacld.com [iacld.com]

- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 3. goums.ac.ir [goums.ac.ir]

- 4. benchchem.com [benchchem.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide to 7-Methoxyquinoline-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyquinoline-4-carboxylic acid, a prominent member of the quinoline carboxylic acid class of heterocyclic compounds, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides a comprehensive review of the current literature on 7-Methoxyquinoline-4-carboxylic acid, with a focus on its synthesis, chemical properties, and burgeoning role as a potential therapeutic agent. We delve into its mechanistic underpinnings, particularly its established anticancer properties through the induction of apoptosis and cell cycle arrest. Furthermore, this guide explores the therapeutic landscape of its derivatives and outlines detailed experimental protocols for its synthesis and biological evaluation, offering valuable insights for researchers and drug development professionals.

Introduction

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities. Within this class, 7-Methoxyquinoline-4-carboxylic acid has emerged as a molecule of interest due to its intriguing biological profile. Its structure, featuring a methoxy group at the 7-position and a carboxylic acid at the 4-position of the quinoline ring, imparts specific physicochemical properties that contribute to its biological interactions. This guide aims to consolidate the existing knowledge on 7-Methoxyquinoline-4-carboxylic acid, providing a detailed technical overview for researchers exploring its potential in drug discovery and development.

Synthesis and Chemical Properties

The synthesis of 7-Methoxyquinoline-4-carboxylic acid can be achieved through various established methods for quinoline ring formation. A commonly employed strategy is the Gould-Jacobs reaction. This versatile method allows for the construction of the quinoline core, which can be further modified to yield the desired product.

Table 1: Physicochemical Properties of 7-Methoxyquinoline-4-carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | Off-White Powder | [2] |

| Storage | 2-8°C Refrigerator | [2] |

| IUPAC Name | 7-methoxyquinoline-4-carboxylic acid |

Diagram 1: Synthesis Pathway of 7-Methoxyquinoline-4-carboxylic Acid via Gould-Jacobs Reaction

Caption: A simplified diagram illustrating the proposed anticancer mechanisms of 7-Methoxyquinoline-4-carboxylic acid.

GPR35 Agonism

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been implicated in various physiological and pathological processes. While some quinoline-based compounds, such as kynurenic acid, are known agonists of GPR35, the direct and potent agonistic activity of 7-Methoxyquinoline-4-carboxylic acid at this receptor is not yet firmly established in the literature. [3][4][5][6]Further investigation is required to elucidate any potential role of GPR35 signaling in the biological effects of 7-Methoxyquinoline-4-carboxylic acid.

Therapeutic Potential and Derivatives

The promising in vitro anticancer activity of 7-Methoxyquinoline-4-carboxylic acid has spurred the development of numerous derivatives with the aim of enhancing potency, selectivity, and pharmacokinetic properties. [7]Modifications to the quinoline scaffold have led to compounds with improved cytotoxic profiles against a range of cancer cell lines. The exploration of these derivatives continues to be an active area of research in the quest for novel and effective cancer therapies.

Experimental Protocols

Synthesis of 7-Methoxyquinoline-4-carboxylic Acid

The following is a generalized protocol for the synthesis of 4-hydroxy-7-methoxyquinoline, a precursor to the target compound, based on published methods. [8]

-

Step 1: Condensation: In a reaction vessel, combine trimethyl orthoformate and isopropylidene malonate and stir until uniformly mixed.

-

Step 2: Reflux: Heat the mixture to reflux and maintain for 1.5-2 hours.

-

Step 3: Aminolysis: Add 3-methoxyaniline to the reaction mixture and continue to reflux.

-

Step 4: Isolation of Intermediate: After the reaction is complete, cool the mixture and collect the crude product by centrifugation.

-

Step 5: Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol).

-

Step 6: Cyclization: In a separate reaction vessel, heat diphenyl ether and add the purified intermediate. Heat the mixture to facilitate cyclization.

-

Step 7: Final Product Isolation: After the cyclization is complete, cool the reaction mixture and isolate the crude 4-hydroxy-7-methoxyquinoline by centrifugation.

-

Step 8: Final Purification: Wash the crude product with a suitable solvent (e.g., dichloromethane) and dry to obtain the purified product.

-

Step 9: Carboxylation: The 4-hydroxy-7-methoxyquinoline can then be carboxylated at the 4-position using appropriate reagents and conditions to yield 7-Methoxyquinoline-4-carboxylic acid.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of 7-Methoxyquinoline-4-carboxylic acid on cancer cells. [9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 7-Methoxyquinoline-4-carboxylic acid in culture medium and add to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method for analyzing the effect of 7-Methoxyquinoline-4-carboxylic acid on the cell cycle distribution. [10][11]

-

Cell Treatment: Treat cancer cells with 7-Methoxyquinoline-4-carboxylic acid at various concentrations for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

7-Methoxyquinoline-4-carboxylic acid and its derivatives hold considerable promise as a scaffold for the development of novel anticancer agents. Future research should focus on several key areas:

-

Elucidation of GPR35 Agonism: Definitive studies are needed to confirm or refute the role of GPR35 in the biological activities of 7-Methoxyquinoline-4-carboxylic acid.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, in vivo studies are crucial to evaluate the therapeutic efficacy, safety, and pharmacokinetic profile of these compounds in animal models of cancer.

-

Target Identification: Further research is required to identify the specific molecular targets of 7-Methoxyquinoline-4-carboxylic acid to better understand its mechanism of action.

-

Combination Therapies: Investigating the synergistic effects of 7-Methoxyquinoline-4-carboxylic acid with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.

By addressing these research questions, the full therapeutic potential of this intriguing class of compounds can be realized.

References

[12]BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. [9]BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. [13]ResearchGate. (n.d.). Compound 7 induces G2/M phase arrest and regulates the G2/M-related protein expression in A549 cells. [14]Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [15]Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. (2021). Pharmaceutical Sciences. [16]ResearchGate. (n.d.). Compound 7m induced cell cycle arrest in G2/M arrest on MCF-7 cells. [17]Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [2]Smolecule. (n.d.). Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0. [7]Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [18]ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix. [19]Guidechem. (n.d.). How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib?. [20]Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). SciSpace. [3]Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. (n.d.). National Institutes of Health. [8]Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline. Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. [21]Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health. [10]Cell Cycle Analysis. (n.d.). [22]cytotoxicity ic50 values: Topics by Science.gov. (n.d.). [11]Wikipedia. (n.d.). Cell cycle analysis. [23]Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). National Institutes of Health. [1]Biosynth. (n.d.). 7-Methoxyquinoline-8-carboxylic acid | 1159427-80-1 | JWB42780. [24]Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells. (1992). PubMed. [25]Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). [4]Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity. (n.d.). PubMed. [26]G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. (n.d.). PubMed. [27]Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (n.d.). [28]The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (n.d.). MDPI. [29]Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health. [30]ResearchGate. (n.d.). IC 50 values of derivatives 39-48 for MCF-7, A549, and SKOV-3 cell lines. [5]Google Patents. (n.d.). WO2022224212A1 - Gpr35 agonist compounds. [31]Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015). National Institutes of Health. [32]Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. (n.d.). MDPI. [6]Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. (2012). PubMed. [33]Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.

Sources

- 1. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0 [smolecule.com]

- 3. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2022224212A1 - Gpr35 agonist compounds - Google Patents [patents.google.com]

- 6. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Page loading... [wap.guidechem.com]

- 20. scispace.com [scispace.com]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 23. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 28. mdpi.com [mdpi.com]

- 29. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials [mdpi.com]

- 33. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 7-Methoxyquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a methoxy group at the 7-position significantly modulates the scaffold's physicochemical properties, often enhancing its therapeutic potential. This guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of 7-Methoxyquinoline-4-carboxylic acid derivatives. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in the field of drug discovery and development.

Introduction: The Versatility of the Quinoline Scaffold

Quinolines are heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring. This core is present in many natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[1] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore with established therapeutic applications.[2] The addition of a methoxy group at the 7-position (7-methoxy) can enhance lipophilicity and alter electronic properties, which in turn influences the molecule's interaction with biological targets. These derivatives have garnered significant interest for their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][3]

Synthetic Strategies: Building the Core Scaffold

The synthesis of the 7-methoxyquinoline-4-carboxylic acid core can be achieved through several established methods. A common and effective approach is a variation of the Doebner reaction, which involves a three-component condensation.[4][5]

General Synthesis Workflow

A typical synthesis involves the reaction of an appropriately substituted aniline (e.g., 3-methoxyaniline), an aldehyde, and pyruvic acid. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and subsequent oxidation to yield the quinoline-4-carboxylic acid derivative.[4]

Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.

Caption: General workflow from synthesis to biological evaluation.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of 7-methoxyquinoline-4-carboxylic acid have shown significant promise as anticancer agents, acting through diverse mechanisms.[1]

Mechanism of Action: One of the key mechanisms involves the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, certain quinoline-4-carboxylic acid derivatives act as inhibitors of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[6] Specifically, SIRT3 has been identified as a target. Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.[6] Other proposed mechanisms include the disruption of tubulin polymerization and the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[1]

A notable example is the derivative P6 , a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, which has demonstrated potent and selective inhibitory activity against SIRT3 with an IC50 value of 7.2 µM.[6] This compound was found to induce a G0/G1 phase cell cycle arrest in MLLr leukemic cell lines.[6]

Caption: Anticancer mechanism via SIRT3 inhibition.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| P6 | MLLr leukemic cells | 7.2 | SIRT3 Inhibition | [6] |

| Compound 1f | BGC-823 (Gastric) | 3.63 | Not specified | [7] |

| Compound 2i | HeLa (Cervical) | 7.15 | Not specified | [7] |

| Compound 2i | BGC-823 (Gastric) | 4.65 | Not specified | [7] |

Antimicrobial Activity

The 7-methoxyquinoline scaffold is also a component of potent antimicrobial agents. Modifications at the 4-position, often with sulfonamide moieties, have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Mechanism of Action: The bactericidal action of many quinolone derivatives is attributed to the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[10] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent bacterial cell division and lead to cell death. Some derivatives also exhibit antibiofilm activity, which is crucial for combating chronic and resistant infections.[8][9] For example, certain compounds can cause protein leakage by damaging the bacterial cell membrane.[9]

A study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives revealed that compound 3l had the highest antimicrobial effect, particularly against E. coli and C. albicans, with MIC values of 7.812 µg/mL and 31.125 µg/mL, respectively.[8] This compound also demonstrated potent antibiofilm activity.[8][9]

Quantitative Data: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | E. coli | P. aeruginosa | C. albicans | C. neoformans | Reference |

| Compound 3l | 7.812 | >125 | 31.125 | >125 | [8][9] |

| Compound 3c | 15.625 | >125 | 62.5 | >125 | [8] |

| Compound 3d | 15.625 | >125 | 62.5 | >125 | [8] |

Anti-inflammatory Activity

Quinoline-related carboxylic acid derivatives have also been evaluated for their anti-inflammatory properties.[11]

Mechanism of Action: Inflammation is a complex biological response often mediated by signaling pathways like NF-κB and MAPK. Some coumarin derivatives with similar structural features have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages.[12] They achieve this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often accomplished by suppressing the activation of NF-κB and the phosphorylation of MAPKs like ERK1/2 and JNK.[12] While direct studies on 7-methoxyquinoline-4-carboxylic acids are emerging, the broader class of quinoline carboxylic acids shows significant anti-inflammatory potential in LPS-induced macrophage models.[11]

Experimental Protocols

Protocol: Synthesis of a 7-Methoxyquinoline-4-carboxylic Acid Derivative

This protocol is a generalized procedure based on the Doebner reaction.[2]

Materials:

-

3-methoxyaniline

-

Benzaldehyde (or other suitable aldehyde)

-

Pyruvic acid

-

Ethanol

-

Reflux apparatus

-

Standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in ethanol.

-

Addition of Reactants: To the stirred solution, add benzaldehyde (1 equivalent) followed by pyruvic acid (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Note: Refluxing provides the necessary thermal energy to overcome the activation energy for both imine formation and the subsequent cyclization reaction. Ethanol serves as a suitable solvent that can dissolve the reactants and facilitate the reaction.

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallization: For higher purity, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

-